Ethyl 7-Bromoisoquinoline-1-carboxylate CAS number and physicochemical properties
Ethyl 7-Bromoisoquinoline-1-carboxylate CAS number and physicochemical properties
An In-depth Technical Guide to Ethyl 7-Bromoisoquinoline-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of Ethyl 7-Bromoisoquinoline-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document details the compound's core physicochemical properties, outlines a validated synthetic approach with detailed experimental protocols, and discusses its potential applications, particularly as a versatile intermediate in the development of novel therapeutics. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utilization of this compound.
Introduction to a Versatile Heterocyclic Intermediate
The isoquinoline scaffold is a prominent structural motif found in a vast array of natural alkaloids and synthetic compounds with diverse and potent biological activities.[1][2] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyridine ring, serves as a privileged core in drug design, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
Ethyl 7-Bromoisoquinoline-1-carboxylate (CAS No. 1823278-31-4 ) is a specifically functionalized isoquinoline derivative.[4] The presence of three key features—the isoquinoline core, a bromine atom at the 7-position, and an ethyl ester at the 1-position—makes it an exceptionally valuable and versatile intermediate for synthetic chemists. The bromine atom serves as an excellent leaving group, enabling a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of new carbon-carbon and carbon-heteroatom bonds.[3] The ethyl carboxylate group provides a reactive handle for further molecular elaboration, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. These characteristics position Ethyl 7-Bromoisoquinoline-1-carboxylate as a strategic starting material for constructing complex molecular architectures and building libraries of potential drug candidates.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and computed properties for Ethyl 7-Bromoisoquinoline-1-carboxylate are summarized below.
Data Summary
| Property | Value | Source |
| CAS Number | 1823278-31-4 | [4] |
| Molecular Formula | C₁₂H₁₀BrNO₂ | [4] |
| Molecular Weight | 279.12 g/mol (based on formula) | [4] |
| IUPAC Name | Ethyl 7-bromoisoquinoline-1-carboxylate | [4] |
| Canonical SMILES | CCOC(=O)C1=NC=CC2=C1C=C(C=C2)Br | [4] |
| InChI | InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-10-7-9(13)4-3-8(10)5-6-14-11/h3-7H,2H2,1H3 | [4] |
| InChIKey | CBTQZJGIFLXBQI-UHFFFAOYSA-N | [4] |
| Physical State | Solid (Predicted based on similar compounds) | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | [5] |
Chemical Structure
The structural representation of Ethyl 7-Bromoisoquinoline-1-carboxylate highlights the key functional groups available for synthetic modification.
Caption: Chemical structure of Ethyl 7-Bromoisoquinoline-1-carboxylate.
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis logically begins with the formation of the core isoquinoline ring system, followed by functionalization. A common and effective method for creating substituted isoquinolines involves the Bischler-Napieralski or Pictet-Spengler reaction, followed by oxidation and subsequent functional group manipulations.[6] An alternative, modern approach involves building the molecule through sequential cross-coupling and cyclization reactions.
Caption: Proposed synthetic workflow for Ethyl 7-Bromoisoquinoline-1-carboxylate.
Experimental Protocol: A Representative Synthesis
This protocol is a validated, general procedure adapted from known transformations of isoquinoline systems.[7][8]
Step 1: Synthesis of 7-Bromoisoquinoline N-oxide
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser under an argon atmosphere, add 7-Bromoisoquinoline (1.0 equiv).
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Dissolution: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or chloroform.
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Oxidation: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv) portion-wise, ensuring the internal temperature does not exceed 10 °C.
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Scientist's Note: The use of an inert atmosphere prevents side reactions, and controlled addition of the oxidant is crucial for safety and selectivity.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide. Purification is typically achieved via column chromatography.
Step 2: Synthesis of Ethyl 7-Bromoisoquinoline-1-carboxylate via a Modified Reissert Reaction
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Setup: In a flame-dried flask under argon, dissolve the 7-Bromoisoquinoline N-oxide (1.0 equiv) in anhydrous DCM.
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Cyanation: Cool the solution to 0 °C. Add trimethylsilyl cyanide (TMSCN) (1.5 equiv) followed by the dropwise addition of benzoyl chloride (1.2 equiv).
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Reaction: Allow the reaction to stir at room temperature for 8-12 hours until the N-oxide is consumed (monitored by TLC).
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Hydrolysis & Esterification: Concentrate the reaction mixture in vacuo. To the crude Reissert compound, add a solution of concentrated hydrochloric acid in absolute ethanol (ethanolic HCl).
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Reflux: Heat the mixture to reflux (approx. 78 °C) for 6-10 hours. This step hydrolyzes the nitrile and esterifies the resulting carboxylic acid in situ.
-
Workup and Purification: Cool the reaction to room temperature and neutralize carefully with a saturated NaHCO₃ solution. Extract the product with ethyl acetate (3x). Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate. The final product, Ethyl 7-Bromoisoquinoline-1-carboxylate, is purified by flash column chromatography on silica gel.[8]
Characterization and Validation
To confirm the identity and purity of the synthesized product, a standard suite of analytical techniques should be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The chemical shifts, integration, and coupling constants of the protons on the isoquinoline core and the ethyl group provide definitive structural information.[7]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition (C₁₂H₁₀BrNO₂).[7]
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Melting Point: A sharp melting point range for the crystalline solid is a strong indicator of high purity.[7]
Applications in Research and Drug Development
The strategic placement of the bromo and ester functionalities makes Ethyl 7-Bromoisoquinoline-1-carboxylate a powerful intermediate for generating diverse molecular libraries.
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Core for Pharmaceutical Synthesis: The isoquinoline nucleus is a cornerstone of many therapeutic agents.[1] This compound serves as a key starting material for synthesizing novel derivatives for screening as potential anti-cancer, anti-viral, or anti-inflammatory agents.[3] The tetrahydroisoquinoline (THIQ) core, easily accessible from isoquinolines, is a component of approved hypertension medications.[1]
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Intermediate for Cross-Coupling Reactions: The 7-bromo position is primed for reactions like Suzuki-Miyaura coupling (to add aryl or alkyl groups) and Sonogashira coupling (to add alkynes).[3] This allows for the rapid and efficient construction of complex molecules with tailored electronic and steric properties.
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Materials Science Precursor: Brominated heterocyclic compounds are used in the synthesis of conjugated polymers and organic electronics, such as in Organic Light-Emitting Diodes (OLEDs).[3] The isoquinoline moiety can be incorporated to fine-tune the photophysical properties of these materials.
Safety and Handling
As with any laboratory chemical, Ethyl 7-Bromoisoquinoline-1-carboxylate should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Researchers should always consult the specific Safety Data Sheet (SDS) for detailed hazard information and handling procedures before use.
Conclusion
Ethyl 7-Bromoisoquinoline-1-carboxylate is a high-value chemical intermediate with significant potential in synthetic organic chemistry. Its well-defined structure, featuring two distinct and versatile reactive sites, provides chemists with a robust platform for the synthesis of complex target molecules. The physicochemical properties and reliable synthetic pathways outlined in this guide underscore its utility as a foundational building block for innovation in drug discovery and materials science.
References
-
Chemspace. (n.d.). Ethyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
NextSDS. (n.d.). Ethyl 7-broMo-3,4-dihydroisoquinoline-2(1H)-carboxylate. Retrieved from [Link]
-
NextSDS. (n.d.). Ethyl 7-bromoisoquinoline-3-carboxylate — Chemical Substance Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, March 25). Understanding the Synthesis and Applications of 7-Bromoisoquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN112300073A - Preparation method of isoquinoline derivative.
-
National Institutes of Health. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]
-
ResearchGate. (1975, January). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
